molecular formula C35H56O7 B1164379 Songoroside A CAS No. 61617-29-6

Songoroside A

Cat. No.: B1164379
CAS No.: 61617-29-6
M. Wt: 588.8 g/mol
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Description

Songoroside A is a triterpene glycoside derived from the plant Scabiosa soongorica. It is a glycoside of oleanolic acid, specifically the 3-0-β-D-xylopyranoside form. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Songoroside A can be synthesized through partial synthesis from oleanolic acid. The process involves the formation of 3-0-β-D-xylopyranosyloleanolic acid. The synthesis typically includes steps such as glycosylation, where oleanolic acid is reacted with a sugar donor in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound primarily involves extraction and purification from natural sources such as pine cones and cedars. Techniques like ultrasonic-assisted extraction, solvent extraction, and column chromatography are commonly employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Songoroside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Songoroside A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Songoroside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways, inhibition of specific enzymes, and interaction with cellular receptors. The exact molecular targets and pathways can vary depending on the biological context and the specific activity being studied .

Comparison with Similar Compounds

Songoroside A is part of a family of triterpene glycosides derived from Scabiosa soongorica. Similar compounds include:

Uniqueness

Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22+,23-,24+,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLWUYJLOIAQFC-SMRQUVCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Songoroside A and where has it been found?

A1: this compound is a triterpene glycoside first isolated from Scabiosa soongorica []. It has also been identified in the fruits of Acanthopanax senticosus, marking the first time this compound has been found in an Acanthopanax species [].

Q2: What is the structure of this compound?

A2: While the provided abstracts don't offer a detailed structural formula or molecular weight for this compound, they do mention that its structure was elucidated using spectroscopic analyses [, , , , , ]. These analyses likely include techniques like NMR and mass spectrometry, which are commonly employed for determining the structures of complex natural products.

Q3: Are there other Songorosides?

A3: Yes, research indicates the existence of other Songorosides, such as Songorosides B, C, G, I, M, and O [, , , ]. These compounds were also isolated from Scabiosa soongorica and are likely structurally related to this compound, though their specific structural differences are not detailed in the provided abstracts.

Q4: What analytical techniques were employed to isolate and identify this compound in Acanthopanax senticosus?

A4: The researchers utilized repeated chromatography and prep-HPLC for the isolation of this compound from the fruits of Acanthopanax senticosus []. The identification was achieved through spectroscopic analysis, which likely encompassed techniques like NMR and mass spectrometry [].

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